molecular formula C14H16N2O4S2 B5810159 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide CAS No. 98187-63-4

4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide

Katalognummer B5810159
CAS-Nummer: 98187-63-4
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: QXPKCKBPHISPTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in gene expression by regulating the acetylation of histone proteins. MS-275 has been extensively studied for its potential as a therapeutic agent in cancer treatment and other diseases.

Wirkmechanismus

MS-275 works by inhibiting the activity of 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide enzymes, which leads to an increase in the acetylation of histone proteins. This, in turn, leads to changes in gene expression, including the activation of tumor suppressor genes and the inhibition of oncogenes. MS-275 has also been shown to affect the acetylation of non-histone proteins, including transcription factors and signaling molecules.
Biochemical and Physiological Effects:
MS-275 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses. MS-275 has also been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and stress responses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MS-275 in lab experiments is its specificity for 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide enzymes, which allows for targeted modulation of gene expression. However, MS-275 has been shown to have off-target effects on other enzymes and proteins, which can complicate data interpretation. Additionally, the optimal concentration and duration of MS-275 treatment can vary depending on the cell type and experimental conditions.

Zukünftige Richtungen

There are several potential future directions for research on MS-275. One area of interest is the development of combination therapies that incorporate MS-275 with other drugs or treatment modalities. MS-275 has also been studied for its potential use in epigenetic reprogramming and cellular differentiation. Finally, further research is needed to better understand the off-target effects of MS-275 and to develop more specific 4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide inhibitors.

Synthesemethoden

The synthesis of MS-275 involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenyl methyl sulfone in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

MS-275 has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to induce apoptosis (cell death) and inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. MS-275 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[4-(methanesulfonamido)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-11-3-9-14(10-4-11)22(19,20)16-13-7-5-12(6-8-13)15-21(2,17)18/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPKCKBPHISPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358593
Record name Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-

CAS RN

98187-63-4
Record name Benzenesulfonamide, 4-methyl-N-[4-[(methylsulfonyl)amino]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.